

ReN 1869 side effects reported in human clinical trials

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Compound of Interest

Compound Name: ReN 1869

Cat. No.: B1680507

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ReN 1869 Technical Support Center

This technical support center provides essential information for researchers, scientists, and drug development professionals working with **ReN 1869**. It includes a summary of side effects reported in human clinical trials, frequently asked questions with troubleshooting guidance, and diagrams of the drug's signaling pathway and clinical trial workflow.

Reported Side Effects in Human Clinical Trials

A first-in-human, randomized, double-blind, placebo-controlled, dose-escalating study of **ReN 1869** was conducted in 56 healthy subjects. Single oral doses ranging from 3.5 to 95 mg were administered. The trial reported no serious or severe adverse events.^[1]

The most frequently observed adverse events were dizziness, fatigue, and somnolence.^[1] The occurrence of these events was not found to be proportional to the dose level.^[1]

Group	Average Adverse Events (AEs) per Subject
ReN 1869 (Active Doses)	0.6
Placebo	0.5

Data from a single-dose administration study in 56 healthy subjects.^[1]

Troubleshooting & FAQs

Q1: What are the most common adverse events observed in human clinical trials of **ReN 1869**?

A1: The most frequently reported adverse events in the initial human clinical trial were dizziness, fatigue, and somnolence.[1] These are known potential side effects of histamine H1 receptor antagonists due to their effects on the central nervous system.

Q2: A clinical trial participant is experiencing dizziness after administration of **ReN 1869**. What is the recommended course of action?

A2: As dizziness was a reported side effect in the clinical trial, it is important to monitor the participant. Given that the study noted these events were not dose-proportional, the participant's vital signs should be monitored. Standard safety protocols for managing dizziness in a clinical trial setting should be followed. The event should be documented and assessed for its severity and potential relationship to the study drug.

Q3: Were any serious adverse events reported in the clinical trials?

A3: No serious or severe adverse events were reported in the first-in-human dose administration study of **ReN 1869**.

Q4: Is there a known relationship between the dose of **ReN 1869** and the frequency of side effects?

A4: The frequency of adverse events, including dizziness, fatigue, and somnolence, was not found to be related to the dose level in the single-dose escalating study.

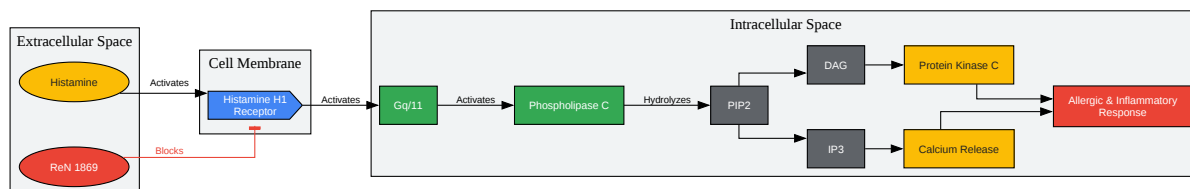
Q5: What is the primary mechanism of action of **ReN 1869** that might explain the observed side effects?

A5: **ReN 1869** is a selective histamine H1 receptor antagonist. The sedative effects, such as dizziness, fatigue, and somnolence, are common for this class of drugs, particularly those that can cross the blood-brain barrier and affect H1 receptors in the central nervous system.

Experimental Protocols

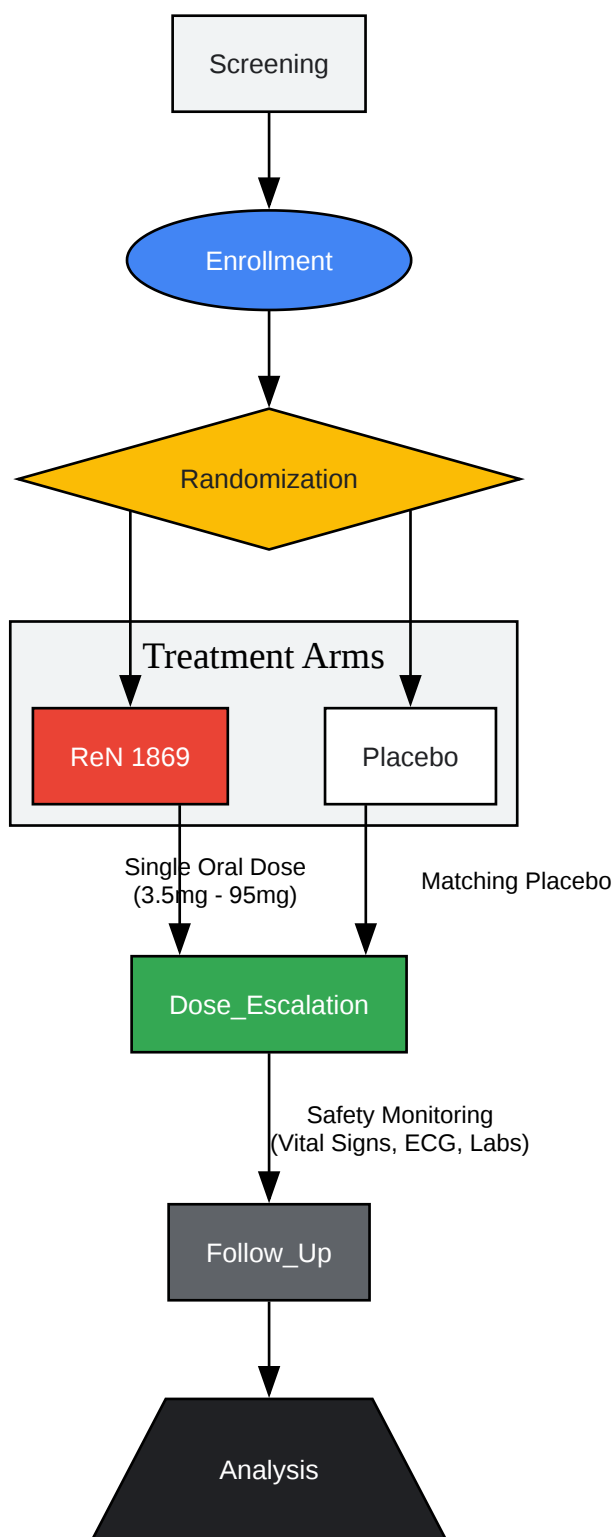
The safety and pharmacokinetics of **ReN 1869** were evaluated in a randomized, double-blind, placebo-controlled, single-dose, dose-escalating study involving 56 healthy male subjects. Seven single oral doses ranging from 3.5 mg to 95 mg were investigated. Key safety assessments included monitoring of vital signs, electrocardiogram (ECG) recordings, and clinical laboratory results. Telemetric monitoring was conducted for 4 hours post-dosing at all dose levels.

Visualizations



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Caption: Proposed signaling pathway of **ReN 1869** as a histamine H1 receptor antagonist.



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Caption: Workflow of the **ReN 1869** Phase 1 clinical trial.

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References

- 1. Safety and pharmacokinetics of ReN1869: a first human dose study in healthy subjects after single-dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426
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